molecular formula C10H8N2O2 B12825151 2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde

2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde

Cat. No.: B12825151
M. Wt: 188.18 g/mol
InChI Key: KLDPXFHGAQCSGF-ALCCZGGFSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde is a complex organic compound that features a benzimidazole ring fused with an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde typically involves the condensation of benzimidazole derivatives with suitable aldehydes. One common method involves the reaction of 2-aminobenzimidazole with glyoxal in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 2-(1H-Benzo[d]imidazol-2-yl)-3-oxopropanoic acid.

    Reduction: Formation of 2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxypropanol.

    Substitution: Formation of nitro or halogenated derivatives of the benzimidazole ring.

Scientific Research Applications

2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its efficacy. Additionally, its electronic properties enable it to participate in redox reactions, which can modulate cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzo[d]imidazol-2-yl)acetonitrile
  • 2-(1H-Benzo[d]imidazol-2-yl)ethanol
  • 2-(1H-Benzo[d]imidazol-2-yl)acetaldehyde

Uniqueness

2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality enhances its versatility in synthetic applications and its potential as a multifunctional reagent in various research fields.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-hydroxyprop-2-enal

InChI

InChI=1S/C10H8N2O2/c13-5-7(6-14)10-11-8-3-1-2-4-9(8)12-10/h1-6,13H,(H,11,12)/b7-5-

InChI Key

KLDPXFHGAQCSGF-ALCCZGGFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C\O)/C=O

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CO)C=O

Origin of Product

United States

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